Product packaging for deoxyandrographolide, AldrichCPR(Cat. No.:)

deoxyandrographolide, AldrichCPR

Cat. No.: B12048662
M. Wt: 334.4 g/mol
InChI Key: MTQFHFGPGWKKBO-IQOPACSTSA-N
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Description

Contextualization within Natural Product Chemistry

Deoxyandrographolide (B190950) is classified as an ent-labdane diterpenoid. acs.orgjst.go.jp Diterpenoids are a large and diverse class of naturally occurring organic compounds derived from four isoprene (B109036) units. The ent-labdane skeleton is a characteristic feature of the major bioactive compounds found in Andrographis paniculata. acs.orgnih.gov The biosynthesis of these compounds, including deoxyandrographolide, follows the deoxyxylulose pathway (DXP), also known as the methylerythritol phosphate (B84403) (MEP) pathway. nih.govwikipedia.org This pathway is responsible for producing the precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for isoprenoids. wikipedia.org

The chemical investigation of Andrographis paniculata has revealed a rich array of these diterpenoids, with more than 20 ent-labdane diterpenoids being reported. nih.govacs.org These compounds are considered the primary agents behind the plant's pharmacological effects. jst.go.jp The isolation and structural elucidation of these molecules, including deoxyandrographolide, are typically achieved through various chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.govnih.gov

Table 1: Chemical Properties of Deoxyandrographolide

Property Value Source
Chemical Formula C20H30O4 ontosight.ainih.gov
Molar Mass 334.4 g/mol nih.gov
IUPAC Name 4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one nih.gov
CAS Number 4176-97-0 nih.govcaymanchem.com
Class Diterpenoid Lactone, ent-Labdane Diterpenoid ontosight.aiacs.org

Historical Perspectives of Diterpenoid Research from Andrographis paniculata

The use of Andrographis paniculata in traditional medicine dates back centuries, where it was employed to treat a variety of ailments including fever, inflammation, and infections. nih.govnih.gov The scientific investigation into its chemical constituents began in the early 20th century, with the first isolation of its most abundant diterpenoid, andrographolide (B1667393), by Gorter in 1911. nih.gov This marked the beginning of extensive phytochemical research on the plant.

Over the years, numerous other diterpenoids were isolated and identified from the aerial parts and roots of the plant. nih.gov Deoxyandrographolide, along with neoandrographolide, was identified as one of the other dominant diterpenoids. nih.gov Early research focused on isolating these compounds and determining their complex chemical structures. jst.go.jp These foundational studies paved the way for modern pharmacological investigations into the specific biological activities of each compound. acs.org The establishment of the chemical structures of these diterpenoids, including the absolute configuration of andrographolide through X-ray crystallography, was a significant milestone in the field. jst.go.jp This historical research has demonstrated that the ent-labdane diterpenoids are the main bioactive components responsible for the plant's therapeutic properties, leading to the development of several drugs based on A. paniculata in China for antibacterial and anti-inflammatory uses. acs.org

Significance of Deoxyandrographolide as a Bioactive Natural Product

Deoxyandrographolide has been the subject of significant research due to its diverse and potent biological activities. ontosight.aicaymanchem.com Unlike its more abundant counterpart, andrographolide, it exhibits a distinct profile of pharmacological effects. Scientific studies have demonstrated that deoxyandrographolide possesses anti-inflammatory, antioxidant, immunomodulatory, and hepatoprotective properties. ontosight.aiscirp.orgmdpi.com

Key research findings on its bioactivity include:

Immunomodulatory and Anti-atherosclerotic Effects : Deoxyandrographolide has been identified as having immunomodulatory and anti-atherosclerotic activities. nih.govscirp.org

Hepatoprotective Activity : It has shown protective effects on liver cells. scirp.org Research indicates it can desensitize liver cells to TNF-α mediated apoptosis by inducing the release of TNFRSF1A. medchemexpress.com

Anti-inflammatory and Antioxidant Properties : The compound exhibits anti-inflammatory effects and can decrease the production of reactive oxygen species (ROS) under oxidative stress conditions. mdpi.comontosight.ai It has also been shown to inhibit the overproduction of nitric oxide (NO). nih.gov

Vasorelaxant Effects : Studies on isolated rat thoracic aorta have shown that 14-deoxyandrographolide (B149799) possesses vasorelaxant properties, which may be mediated through the release of nitric oxide from endothelial cells. nih.govwindows.net

Calcium Channel Blocking : It has been identified as a diterpene with calcium channel blocking activity, contributing to its effects as a uterine smooth muscle relaxant. medchemexpress.com

Anticancer Potential : Deoxyandrographolide has been evaluated for its cytotoxic activities against various cancer cell lines. ontosight.aicaymanchem.com

The range of these reported activities underscores the significance of deoxyandrographolide as a valuable natural product for further pharmacological research and potential therapeutic development. ontosight.ai

**Table 2: Major Diterpenoid Compounds from *Andrographis paniculata***

Compound Name Classification Key Reported Bioactivities
Andrographolide ent-Labdane Diterpenoid Anti-inflammatory, Anti-cancer, Immunomodulatory, Hepatoprotective scirp.orgnih.gov
Deoxyandrographolide ent-Labdane Diterpenoid Immunomodulatory, Anti-atherosclerotic, Hepatoprotective nih.govscirp.org
Neoandrographolide ent-Labdane Diterpenoid Anti-inflammatory, Anti-infective, Anti-hepatotoxic nih.govscirp.org
14-Deoxy-11,12-didehydroandrographolide (B31429) ent-Labdane Diterpenoid Immunostimulatory, Anti-infective, Anti-atherosclerotic nih.govscirp.org
Andrograpanin ent-Labdane Diterpenoid Anti-inflammatory, Anti-infective nih.gov
Isoandrographolide ent-Labdane Diterpenoid Tumor suppressive nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B12048662 deoxyandrographolide, AldrichCPR

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(3E,4S)-3-[2-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O4/c1-12-5-8-16-19(2,3)17(22)9-10-20(16,4)14(12)7-6-13-15(21)11-24-18(13)23/h6,14-17,21-22H,1,5,7-11H2,2-4H3/b13-6+/t14-,15-,16-,17-,20+/m1/s1

InChI Key

MTQFHFGPGWKKBO-IQOPACSTSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)C)O

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)O)C

Origin of Product

United States

Synthetic and Semi Synthetic Methodologies for Deoxyandrographolide and Its Analogues

Strategies for Deoxyandrographolide (B190950) Scaffold Modification

The modification of the deoxyandrographolide scaffold is primarily centered around its key functional groups: the hydroxyl groups at C-3 and C-19, the α,β-unsaturated γ-lactone ring, and the exocyclic double bond. Common strategies involve the use of protecting groups to selectively modify one reactive site over another. For instance, the hydroxyl groups at C-3 and C-19 can be protected with an isopropylidene ketal to allow for selective reactions at other positions, followed by acid-catalyzed deprotection to yield the final products. nih.gov Esterification and etherification of the hydroxyl groups are also common modifications. nih.govresearchgate.net Furthermore, tandem reactions have been employed to synthesize more complex analogues, such as 17-amino-8-epi-isoandrographolide derivatives. nih.gov

Targeted Derivatization at Specific Positions

C-12 Substitutions

The C-12 position of the deoxyandrographolide scaffold has been a focal point for derivatization to explore its impact on biological activity.

Arylamino and Thioether Derivatives: Researchers have synthesized a series of 12-arylamino and 12-phenylthio-14-deoxyandrographolide derivatives. mdpi.comnih.gov These modifications have shown to be particularly effective, with some analogues demonstrating potent cytotoxic activity against various cancer cell lines. mdpi.comnih.gov For example, 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide emerged as a highly potent compound. nih.gov

Sulfonamide Derivatives: Introduction of sulfonamide groups at the C-12 position of 14-deoxy-andrographolide has yielded derivatives with superior cytotoxicity compared to the parent compound. mdpi.comresearchgate.net These compounds were also found to be non-toxic to normal human dermal fibroblast cells, suggesting a degree of selectivity. mdpi.comresearchgate.net

Dithiocarbamates: A series of 12-dithiocarbamoyl-14-deoxyandrographolide derivatives have been synthesized and evaluated for their cytotoxic activities against a panel of cancer cell lines. nih.gov

Amino Derivatives: The introduction of an amino group at the C-12 position, often in conjunction with other modifications, has been explored. nih.gov Computational studies have suggested that the amino group at C-12 plays a significant role in the observed cytotoxicity of certain analogues. nih.gov

C-19 Modifications

The C-19 hydroxyl group is another readily accessible site for modification.

Silyl (B83357) and Trityl Ethers: Chemical derivatization of the C-19 hydroxyl group with silyl or trityl groups has been investigated. mdpi.com The introduction of bulky silyl ethers, such as triisopropylsilyl (TIPS), has been shown to increase cytotoxic activity, potentially by enhancing the lipophilicity of the molecule and facilitating its passage through cell membranes. buu.ac.th The 19-O-triphenylmethyl ether analogue has also demonstrated significant cytotoxic activity. buu.ac.thnih.gov

Esterification and Oxidation: Acetylation of the C-19 hydroxyl group is a common modification. nih.gov Furthermore, the oxidative conversion of the C-19 alcohol to a carboxylic acid has resulted in a significant increase in cytotoxicity in some cases. nih.gov

Formylation: Replacement of the silyl ether at C-19 with a formyl group has been shown to influence the selectivity of the compound's activity against different cancer cell lines. nih.gov

Exo-methylene Group Transformations

The exocyclic double bond at C-8(17) is a reactive site amenable to various transformations.

Epoxidation: Epoxidation of the exocyclic double bond has been achieved, leading to the formation of epoxy analogues. These derivatives have shown potent cytotoxicity against certain cancer cell lines, sometimes exceeding the activity of the parent compound. nih.gov

Triazole Linkage Incorporations in Deoxyandrographolide Derivatives

The introduction of a 1,2,3-triazole moiety into the deoxyandrographolide scaffold has been achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. mdpi.com This strategy often involves the conversion of a hydroxyl group into an azide, followed by reaction with a terminal alkyne.

The triazole ring can act as a linker to introduce various substituents and has been shown to improve pharmacological activities. mdpi.com The formation of the triazole ring is readily confirmed by NMR spectroscopy, with the appearance of a characteristic singlet for the triazole proton. mdpi.com

Advanced Synthetic Approaches for Deoxyandrographolide Analogues

More advanced synthetic strategies have been employed to create novel deoxyandrographolide analogues with greater structural diversity.

Tandem Reactions: As mentioned earlier, tandem or cascade reactions have been utilized to construct complex molecular architectures from simpler starting materials in a single operation. For example, the synthesis of 17-amino-8-epi-isoandrographolide analogues involved a series of tandem reactions. nih.gov

Click Chemistry: The use of click chemistry to introduce triazole rings represents a powerful and efficient method for generating libraries of derivatives with diverse functionalities. mdpi.com This approach offers high yields and a wide substrate scope.

Protecting Group Strategies: The judicious use of protecting groups is fundamental to achieving regioselective modifications on the poly-functional deoxyandrographolide scaffold. The choice of protecting group and the conditions for its introduction and removal are critical for the successful synthesis of targeted analogues. nih.gov

Structure Activity Relationship Sar Studies of Deoxyandrographolide and Its Derivatives

Elucidation of Key Structural Moieties for Biological Activity of Deoxyandrographolide (B190950)

The biological activity of deoxyandrographolide is intrinsically linked to several key structural features. The core scaffold, a bicyclic diterpene lactone, presents specific moieties that are crucial for its pharmacological effects. The α,β-unsaturated γ-lactone ring is a recurring motif in many biologically active natural products and is considered a critical electrophilic fragment in andrographolide (B1667393) analogues. nih.gov This moiety is believed to contribute significantly to the binding affinity with target proteins, potentially through covalent modification of thiol-containing amino acid residues. nih.gov

Furthermore, the exocyclic methylene (B1212753) group at the C-8 position is another structural element that can influence the biological profile. Analogues lacking this exocyclic double bond have shown a loss of efficacy in some activities, highlighting its importance. nih.gov The two hydroxyl groups, located at the C-3 and C-19 positions, serve as key handles for synthetic modifications, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. nih.govmdpi.com

Impact of Functional Group Modifications on Deoxyandrographolide's Pharmacological Profiles

The strategic modification of deoxyandrographolide's functional groups has been a focal point of research to enhance its therapeutic potential and to probe the SAR. These modifications have been primarily centered on the hydroxyl groups at C-3 and C-19, and the C-12 position within the diterpenoid skeleton.

Derivatization at the C-19 position has yielded compounds with significantly altered cytotoxic profiles. For instance, the introduction of silyl (B83357) ether or triphenylmethyl ether groups at C-19 of 14-deoxy-11,12-didehydroandrographolide (B31429) has been shown to increase cytotoxicity against various cancer cell lines. nih.gov Specifically, a C-19-O-TBS analogue demonstrated selective and potent cytotoxic activity against the cholangiocarcinoma cell line KKU-100. nih.gov Conversely, acetylation at the C-19 position led to a decrease in cytotoxicity compared to the silyl and trityl derivatives. nih.gov

Modifications at the C-12 position have also proven to be a fruitful strategy for enhancing anticancer activity. Research has led to the discovery of novel 12-phenyl thio and 12-aryl amino-14-deoxy-andrographolide derivatives with potent cytotoxic activity. mdpi.com SAR studies have demonstrated a clear hierarchy of activity based on the substituent at C-12, with substituted aryl amino/phenyl thio groups conferring the most potent activity, followed by benzylamine (B48309) and then alkyl amine groups. mdpi.com This suggests that the nature and steric bulk of the substituent at this position play a crucial role in the interaction with biological targets.

The following table summarizes the impact of some key functional group modifications on the cytotoxic activity of deoxyandrographolide derivatives.

Modification Site Functional Group Observed Effect on Cytotoxicity Reference
C-19Silyl ether (e.g., TBS)Increased and selective activity nih.gov
C-19Triphenylmethyl etherIncreased activity nih.gov
C-19AcetylDecreased activity nih.gov
C-12Substituted aryl aminoPotent activity mdpi.com
C-12Phenyl thioPotent activity mdpi.com
C-12BenzylamineModerate activity mdpi.com
C-12Alkyl amineSelective activity mdpi.com

Computational Approaches in Deoxyandrographolide SAR Elucidation

In recent years, computational methods have become indispensable tools for accelerating drug discovery and for providing deeper insights into the SAR of bioactive molecules like deoxyandrographolide. These in silico techniques complement experimental studies by predicting binding modes, estimating binding affinities, and simulating the dynamic behavior of ligand-protein complexes.

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method has been employed to investigate the interactions of deoxyandrographolide derivatives with various protein targets. For instance, molecular docking studies on andrographolide analogues have been used to identify potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. nih.gov These studies help in visualizing the binding pose of the ligand within the active site of the protein and identifying key interacting residues, thereby guiding the design of more potent and selective inhibitors. nih.govnih.gov The analysis of docked structures can reveal crucial interactions such as hydrogen bonds and hydrophobic contacts that contribute to the binding affinity. youtube.com

Molecular Dynamics Simulations of Deoxyandrographolide Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov This method allows for the assessment of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. rowan.eduresearchgate.net In the context of andrographolide derivatives, MD simulations have been used to study the stability of complexes with targets such as the human estrogen receptor alpha (hER-α). unpad.ac.id By analyzing parameters like the root-mean-square deviation (RMSD) of the complex, researchers can gauge its stability, with lower and more stable RMSD values indicating a more stable binding. nih.govunpad.ac.id For example, an in-depth analysis of an andrographolide analog (A3) in complex with COX-2 revealed a stable complex with a low RMSD value, suggesting a favorable interaction. nih.gov

MM-GBSA Free Energy Calculations for Binding Affinity

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. schrodinger.comresearchgate.net This calculation provides a more quantitative measure of binding affinity compared to docking scores alone and can be used to rank a series of compounds. schrodinger.com A more negative MM-GBSA binding free energy value indicates a stronger binding affinity. schrodinger.com This method has been applied to andrographolide derivatives to predict their binding affinities for various targets. For instance, a study on an andrographolide derivative targeting hER-α reported a total binding free energy (ΔGTOTAL) of -50.52 kcal/mol, indicating a strong affinity for the receptor. unpad.ac.id Similarly, an andrographolide analog targeting COX-2 showed a low MM-GBSA value, further supporting its potential as a potent inhibitor. nih.gov

The following table provides a conceptual overview of the data obtained from computational studies on andrographolide analogues, which can be extrapolated to understand the SAR of deoxyandrographolide derivatives.

Computational Method Parameter Significance Example Finding for Andrographolide Analogue Reference
Molecular DockingBinding Energy (kcal/mol)Predicts binding affinityAn andrographolide derivative (AND5) showed a binding energy of -12.43 kcal/mol with hER-α. unpad.ac.id
Molecular DynamicsRMSD (nm)Indicates complex stabilityAn andrographolide analog (A3) formed a stable complex with COX-2 with an RMSD of 0.37 ± 0.03 nm. nih.gov
MM-GBSAΔGbind (kcal/mol)Estimates binding free energyAn andrographolide analog (A3) had a calculated MM-GBSA of -56.25 kcal/mol with COX-2. nih.gov

Mechanistic Investigations of Deoxyandrographolide S Biological Activities

Anti-Inflammatory and Immunomodulatory Mechanisms of Deoxyandrographolide (B190950)

Deoxyandrographolide exerts potent anti-inflammatory and immunomodulatory effects by intervening in multiple stages of the inflammatory cascade, from intracellular signaling to the modulation of immune cell behavior.

Deoxyandrographolide and its related compounds modulate several key signaling pathways that are central to the inflammatory response. nih.gov

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene transcription for pro-inflammatory cytokines and cellular proliferation. nih.gov Deoxyandrographolide's parent compound, andrographolide (B1667393), has been shown to inhibit the NF-κB signaling pathway, thereby suppressing the survival and proliferation of various cancer cell lines. nih.govnih.gov This inhibition prevents the translocation of the NF-κB dimer from the cytoplasm to the nucleus, which is necessary for the transcription of inflammatory genes. nih.gov Studies on related compounds suggest this mechanism is a cornerstone of its anti-inflammatory activity. nih.gov For instance, andrographolide has been found to inhibit tumor growth by inactivating the TLR4/NF-κB signaling pathway. researchgate.net

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway transmits extracellular signals from cytokines and growth factors to the nucleus, regulating processes like immune response, cell proliferation, and apoptosis. nih.gov Andrographolide can block the JAK2/STAT3 signaling pathway, which in turn inhibits the release of pro-inflammatory cytokines. nih.govresearchgate.net Specifically, andrographolide has been demonstrated to suppress both constitutively active and IL-6-induced STAT3 phosphorylation and its subsequent movement into the nucleus in cancer cells by inhibiting Janus-activated kinase (JAK)1/2. nih.gov

TLR-4 Signaling Pathway: Toll-like receptor 4 (TLR4) is a key protein in the innate immune system that recognizes pathogens and triggers inflammatory responses, often through the NF-κB pathway. mdpi.commdpi.com The related compound dehydroandrographolide (B1139154) has been shown to suppress inflammatory responses by blocking the interaction between lipopolysaccharides (LPS) and TLR4, thereby inhibiting NF-κB activation. nih.gov Similarly, andrographolide can exert anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB-mediated signaling pathway. nih.gov

SIRT1/ERK Signaling Pathway: The Sirtuin 1 (SIRT1)/Extracellular signal-regulated kinase (ERK) pathway is involved in cellular stress responses, inflammation, and mitochondrial function. Research on andrographolide shows it can inhibit cigarette smoke extract-induced inflammation and oxidative stress in macrophages by inhibiting the SIRT1/ERK signaling pathway. nih.govresearchgate.net This action helps prevent mitochondrial dysfunction and reduces the production of pro-inflammatory cytokines. nih.gov

Table 1: Regulation of Pro-inflammatory Signaling Pathways by Deoxyandrographolide and Related Compounds

Signaling PathwayEffectKey Findings
NF-κB InhibitionSuppresses activation and nuclear translocation, reducing transcription of pro-inflammatory genes. nih.govnih.gov
JAK/STAT InhibitionBlocks JAK1/2, leading to suppression of STAT3 phosphorylation and cytokine release. nih.govnih.gov
TLR-4 InhibitionBlocks LPS-TLR4 interaction, leading to downstream inhibition of NF-κB. nih.govnih.gov
SIRT1/ERK InhibitionAttenuates oxidative stress and inflammation in macrophages. nih.govresearchgate.net

A primary outcome of deoxyandrographolide's influence on signaling pathways is the reduced expression of key inflammatory molecules.

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a major cytokine involved in systemic inflammation and apoptosis. nih.gov Deoxyandrographolide has been shown to desensitize hepatocytes to TNF-α-induced apoptosis. nih.govnih.gov It achieves this by reducing the number of cell surface TNF-α receptors (TNFRSF1A), which in turn diminishes the TNF-α signal in the cells. nih.govnih.gov Furthermore, studies on andrographolide demonstrate a dose-dependent inhibition of the release and mRNA expression of TNF-α in LPS-stimulated macrophages. scispace.com

Nitric Oxide Synthase (iNOS): Inducible nitric oxide synthase (iNOS) produces nitric oxide, a key inflammatory mediator. Andrographolide has been found to exert anti-inflammatory properties by inhibiting the expression of iNOS. nih.gov

Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are central mediators of inflammation. thebiogrid.org The anti-inflammatory effects of andrographolide are associated with its ability to inhibit the expression of COX-2. nih.gov The inhibition of both iNOS and COX-2 is a significant component of the compound's mechanism for reducing inflammation. nih.govnih.gov

Table 2: Modulation of Inflammatory Mediators

MediatorEffect of Deoxyandrographolide/Related CompoundsMechanism
TNF-α Decreased activity and expressionDesensitizes cells by reducing surface receptors (TNFRSF1A); inhibits release from macrophages. nih.govnih.govscispace.com
iNOS Decreased expressionInhibits the expression of the iNOS enzyme. nih.gov
COX-2 Decreased expressionInhibits the expression of the COX-2 enzyme. nih.gov

Deoxyandrographolide can modulate the function and activity of key immune cells.

Macrophage Phenotypic Polarization: Macrophages can be polarized into different phenotypes, primarily the pro-inflammatory M1 type and the anti-inflammatory M2 type. nih.gov Andrographolide treatment has been shown to attenuate both LPS-induced M1 activation and IL-4-induced M2 activation of macrophages. nih.govresearchgate.net This suggests that the compound can regulate the balance of macrophage phenotypes, thereby modulating both innate and adaptive immune responses. nih.gov

T Cell Activity: Helper T cells are crucial for orchestrating the adaptive immune response. Studies have indicated that andrographolide can reduce the levels of cytokines associated with Th1 and Th17 helper T cells, suggesting a modulatory effect on T cell-mediated immunity. nih.gov

Phagocytosis: Phagocytosis is a critical function of macrophages in clearing pathogens and cellular debris. nih.gov While M1 and M2 macrophages both exhibit phagocytic activity, andrographolide has been shown to down-regulate the expression of the mannose receptor (CD206) in M2 macrophages and co-stimulatory molecules in M1 macrophages, which can affect antigen uptake and presentation. nih.gov

Deoxyandrographolide influences calcium signaling, which has direct consequences for cellular sensitivity to inflammatory cytokines.

TNFRSF1A Release and Ca-ATPase Activity: A key hepatoprotective mechanism of 14-deoxyandrographolide (B149799) involves its ability to desensitize hepatocytes to apoptosis induced by TNF-α. nih.govnih.gov Pretreatment with 14-deoxyandrographolide enhances the activity of microsomal Ca-ATPase. nih.gov This leads to an increased influx of calcium into the microsomal lumen, which facilitates the release of the full-length 55 kDa TNF receptor (TNFRSF1A). nih.govnih.gov The release of this receptor reduces its presence on the cell surface, thereby diminishing the cell's ability to respond to TNF-α and undergo apoptosis. nih.gov

Anti-Cancer and Cytotoxic Mechanisms of Deoxyandrographolide

In addition to its anti-inflammatory effects, deoxyandrographolide and its analogs exhibit anti-cancer properties by directly impacting the life cycle of cancer cells.

A common strategy for anti-cancer agents is to halt the cell cycle, preventing cancer cells from proliferating. youtube.comyoutube.com Andrographolide has been shown to potently inhibit the proliferation of human malignant melanoma cells by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, thereby stopping their division and growth. nih.gov This effect is often linked to the activation of other signaling pathways that lead to programmed cell death (apoptosis). nih.gov

Table 3: Summary of Anti-Cancer Mechanisms

MechanismPhase of Cell CycleEffect on Cancer Cells
Cell Cycle Arrest G2/M PhaseInhibits cell proliferation by preventing entry into mitosis. nih.gov

Apoptosis Pathway Activation (e.g., Reactive Oxygen Species Generation, c-Jun N-terminal Kinase Activation, Caspase Pathways)

Deoxyandrographolide has been shown to induce apoptosis, or programmed cell death, in various cell types through a multi-faceted approach. A key mechanism involves the generation of reactive oxygen species (ROS). nih.govyoutube.com ROS are highly reactive molecules that, at elevated levels, can cause significant damage to cellular components, leading to oxidative stress and triggering apoptotic pathways. nih.govyoutube.comkhanacademy.org The accumulation of ROS can disrupt normal cellular function and initiate a cascade of events leading to cell death. nih.gov

In concert with ROS generation, deoxyandrographolide can activate the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov The JNK pathway is a critical component of the cellular stress response and is known to be involved in the regulation of apoptosis. nih.gov Activation of this pathway can further amplify the apoptotic signal initiated by ROS.

Furthermore, deoxyandrographolide has been observed to influence caspase pathways. nih.govnih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. nih.gov Their activation leads to the systematic breakdown of the cell. For instance, studies have shown that andrographolide, a related compound, can induce the expression of active caspase-3, a key executioner caspase. nih.gov This suggests that deoxyandrographolide may act similarly to trigger this final, irreversible step in the apoptotic process.

Anti-Proliferative Effects on Malignant Cell Lines

Deoxyandrographolide has demonstrated significant anti-proliferative effects against a variety of malignant cell lines. nih.govmdpi.com This inhibitory action on cancer cell growth is a cornerstone of its potential as an anti-cancer agent. nih.govnih.govmdpi.com Research has shown that this compound can effectively reduce the viability and proliferation of cancer cells in a dose- and time-dependent manner. researchgate.net

The anti-proliferative activity of deoxyandrographolide and its derivatives has been observed in numerous cancer cell types, including but not limited to:

Breast cancer cells nih.govfrontiersin.org

Colon cancer cells nih.govmdpi.comresearchgate.net

Lung cancer cells mdpi.com

Prostate cancer cells mdpi.com

Leukemia cells nih.gov

The ability to halt the uncontrolled growth of these malignant cells highlights the compound's potential in cancer therapy. nih.gov

Inhibition of Oncogenic Signaling Cascades (e.g., PI3K/AKT/mTOR, Ras, HIF-1α)

Deoxyandrographolide exerts its anti-cancer effects by targeting and inhibiting key oncogenic signaling cascades that are frequently dysregulated in cancer.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Deoxyandrographolide and its parent compound, andrographolide, have been shown to suppress the PI3K/AKT/mTOR pathway. nih.govnih.gov By inhibiting this cascade, the compound can effectively halt the signals that drive cancer cell proliferation and survival. nih.govnih.gov

Ras Pathway: The Ras signaling pathway is another critical route for transmitting growth signals from the cell surface to the nucleus. nih.govfrontiersin.org Mutations in Ras genes are common in many cancers, leading to its constitutive activation and uncontrolled cell growth. frontiersin.org While direct inhibition of Ras has been challenging, some studies suggest that compounds like deoxyandrographolide may interfere with downstream effectors of the Ras pathway, contributing to its anti-cancer activity. doaj.org

HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a crucial role in the adaptation of tumor cells to low-oxygen (hypoxic) environments. nih.govnih.gov HIF-1α promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which are vital for tumor growth. nih.govmdpi.com Deoxyandrographolide has been identified as an inhibitor of HIF-1α. nih.govnih.gov By suppressing HIF-1α, the compound can disrupt the adaptive mechanisms of cancer cells to hypoxia, thereby hindering their growth and survival. nih.govnih.gov

Anti-Angiogenic and Anti-Metastatic Mechanisms (e.g., Matrix Metalloproteinase-9, Vascular Endothelial Growth Factor)

Deoxyandrographolide exhibits potent anti-angiogenic and anti-metastatic properties by targeting key molecules involved in these processes.

Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. researchgate.net Deoxyandrographolide and its related compounds have been shown to inhibit angiogenesis. nih.govmdpi.comnih.govresearchgate.net A primary mechanism for this is the inhibition of Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.govyoutube.com VEGF is a potent signaling protein that stimulates the formation of blood vessels. nih.govyoutube.com By interfering with VEGF and its receptor, VEGFR2, deoxyandrographolide can block the signaling cascade that leads to new blood vessel growth, effectively "starving" the tumor. mdpi.comnih.gov

Anti-Metastasis: Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. myacare.com Deoxyandrographolide has demonstrated the ability to inhibit metastasis. frontiersin.org One of the key players in metastasis is Matrix Metalloproteinase-9 (MMP-9). nih.govnih.gov MMP-9 is an enzyme that degrades the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. nih.govnih.gov Studies have shown that andrographolide can suppress the expression of MMP-9, thereby reducing the invasive capacity of cancer cells. nih.gov

DNA Topoisomerase IIα Modulation by Deoxyandrographolide

DNA topoisomerase IIα is a vital enzyme that plays a critical role in managing the topological state of DNA during essential cellular processes like replication and transcription. nih.govoaes.ccmdpi.com Due to its high expression in proliferating cells, it has become a significant target for anticancer drugs. nih.govmdpi.com

Research has indicated that derivatives of deoxyandrographolide can act as inhibitors of DNA topoisomerase IIα. nih.gov By interfering with the function of this enzyme, these compounds can induce DNA damage, which in turn can trigger apoptotic pathways and lead to the death of cancer cells. nih.govresearchgate.net This mechanism of action, targeting a fundamental process of cell division, highlights another avenue through which deoxyandrographolide exerts its anti-cancer effects. nih.govnih.gov The inhibition of DNA topoisomerase IIα by these compounds suggests their potential as effective anticancer agents. nih.govresearchgate.net

Neuroprotective Mechanisms of Deoxyandrographolide

Attenuation of Oxidative Stress and Inflammation in Neural Tissues

Deoxyandrographolide has demonstrated promising neuroprotective effects, primarily through its ability to combat oxidative stress and inflammation in neural tissues. nih.govnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a significant contributor to neurodegenerative diseases. nih.gov

Studies have shown that andrographolide, a closely related compound, can reduce the production of ROS, thereby protecting neural cells from oxidative damage. nih.gov This antioxidant activity is crucial for maintaining the health and function of neurons. nih.gov

Furthermore, deoxyandrographolide has been reported to possess anti-inflammatory properties within the nervous system. nih.gov Chronic inflammation is another key factor in the pathogenesis of many neurological disorders. By modulating inflammatory pathways, such as inhibiting the activation of NF-κB, deoxyandrographolide can help to reduce the inflammatory response and its detrimental effects on neural tissues. nih.gov

Modulation of Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor)

Scientific investigations into the direct effects of deoxyandrographolide on the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) are not extensively covered in available research. Studies on the medicinal plant Andrographis paniculata, from which deoxyandrographolide is derived, often focus on its principal bioactive component, andrographolide. Research has shown that andrographolide can promote the gene expression of several neurotrophic factors, including BDNF. maxapress.comrjptonline.org For instance, andrographolide has been observed to enhance hippocampal BDNF signaling, which is crucial for neuronal survival and growth. maxapress.comnih.gov However, the specific contribution of deoxyandrographolide to this effect remains to be fully elucidated, as most studies attribute this activity to andrographolide. maxapress.com

Synaptic Plasticity and Neurogenesis Enhancement

The potential for deoxyandrographolide to enhance synaptic plasticity and neurogenesis is an emerging area of interest, though direct evidence remains limited. Much of the existing research has centered on the related compound, andrographolide, which has been shown to stimulate neurogenesis in the hippocampus of adult mice and increase the number of immature neurons. medcraveonline.comresearchgate.net This effect is partly attributed to the activation of the Wnt signaling pathway. researchgate.net Andrographolide has also been noted to increase synaptic plasticity, potentially counteracting synaptic dysfunction seen in neurodegenerative conditions. nih.govresearchgate.net

While direct studies on deoxyandrographolide's role in neurogenesis are not prominent, one study noted that deoxyandrographolide, along with andrographolide and neoandrographolide, increased the proliferation of human peripheral blood lymphocytes and enhanced the induction of Interleukin-2 (IL-2). medcraveonline.com Although this demonstrates a proliferative effect on immune cells, further research is required to determine if deoxyandrographolide possesses similar pro-neurogenic activities in the central nervous system.

Mitigation of Protein Aggregation (e.g., Aβ)

Deoxyandrographolide has been identified as a compound that contributes to the mitigation of protein aggregation, a key pathological feature in many neurodegenerative diseases. Specifically, research has indicated that diterpenoids isolated from Andrographis paniculata, including deoxyandrographolide, can decrease the aggregation of amyloid-beta (Aβ) peptide. benthambooks.com The accumulation of Aβ aggregates is a hallmark of Alzheimer's disease. researchgate.net

Mitochondrial Function Preservation in Neuronal Cells

Deoxyandrographolide contributes to the preservation of mitochondrial function in neuronal cells primarily through its antioxidant properties. The plant it is derived from, Andrographis paniculata, contains a variety of polyphenols and other secondary metabolites that provide a significant antioxidant capacity, which is crucial for preserving mitochondrial integrity and preventing damage from reactive oxygen species (ROS). researchgate.net

Mitochondria are vital for neuronal survival, but are also susceptible to oxidative damage, which is implicated in cellular aging and neurodegeneration. researchgate.net Deoxyandrographolide itself has demonstrated antioxidant activity in cellular studies. researchgate.net This capability to reduce oxidative stress is a key mechanism for protecting mitochondria. By mitigating ROS-induced damage to mitochondrial DNA and membranes, deoxyandrographolide helps maintain hepatocyte and, by extension, neuronal function. researchgate.net This mitochondrial protection is essential for preventing the initiation of apoptosis (programmed cell death) that can result from mitochondrial dysfunction. chemfaces.com

Metabolic Regulatory Mechanisms of Deoxyandrographolide

Glucose Homeostasis Modulation (e.g., Glucose Transporter-4 Translocation, PI3K and AMPK Pathways)

Deoxyandrographolide has been shown to play a significant role in modulating glucose homeostasis, particularly in skeletal muscle, which is a primary site for glucose utilization after meals. Research demonstrates that deoxyandrographolide stimulates glucose uptake in L6 myotubes in a dose-dependent manner. This effect is achieved by promoting the translocation of Glucose Transporter-4 (GLUT4) from intracellular vesicles to the plasma membrane, making more transporters available to bring glucose into the cell. Notably, this action occurs without altering the total cellular protein levels of GLUT4 or GLUT1.

Further mechanistic studies reveal that the effects of deoxyandrographolide on glucose transport are mediated through the activation of two key signaling pathways:

PI3K (Phosphatidylinositol 3-kinase) Pathway: This is a primary pathway through which insulin (B600854) stimulates glucose uptake. Deoxyandrographolide's ability to activate this pathway suggests it may share mechanisms with or enhance insulin signaling.

AMPK (AMP-activated protein kinase) Pathway: As a central regulator of cellular energy, AMPK activation stimulates ATP-producing processes like glucose uptake and fatty acid oxidation. Deoxyandrographolide's activation of AMPK provides an insulin-independent mechanism for enhancing glucose transport.

The activation of both PI3K and AMPK pathways underscores the compound's multifaceted approach to improving glucose utilization in skeletal muscle cells, suggesting its potential as a therapeutic agent for conditions characterized by impaired glucose homeostasis.

Table 1: Mechanistic Effects of Deoxyandrographolide on Glucose Homeostasis

Target/Pathway Observed Effect of Deoxyandrographolide Functional Outcome
GLUT4 Translocation Enhanced translocation to the cell surface Increased glucose uptake
PI3K Pathway Activated Stimulated glucose transport

| AMPK Pathway | Activated | Stimulated glucose transport |

Lipid Metabolism Regulation (e.g., Lipogenesis Suppression, Fatty Acid Oxidation Enhancement)

Deoxyandrographolide demonstrates significant regulatory effects on lipid metabolism, primarily through the activation of AMP-activated protein kinase (AMPK) in the liver. nih.govchemfaces.com Its action helps to counteract the dysregulation of lipid metabolism that can lead to conditions such as alcoholic steatosis (fatty liver). nih.gov

Lipogenesis Suppression: The activation of AMPK by deoxyandrographolide initiates a cascade that leads to the suppression of lipogenesis (the synthesis of fatty acids). nih.gov This is achieved by down-regulating the expression of several key lipogenic factors: nih.govchemfaces.com

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcriptional regulator of genes involved in fatty acid synthesis.

Acetyl-CoA Carboxylase (ACC): The enzyme responsible for the rate-limiting step in fatty acid synthesis.

Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes the synthesis of fatty acids.

By inhibiting these critical components, deoxyandrographolide effectively reduces the liver's capacity to produce new fatty acids, thereby preventing excessive lipid accumulation. nih.gov

Fatty Acid Oxidation Enhancement: Concurrently with suppressing lipid synthesis, deoxyandrographolide promotes the breakdown of fats through fatty acid oxidation. The activation of AMPK by the compound is associated with two key events that favor oxidation: nih.govchemfaces.com

Upregulation of Sirtuin 1 (SIRT1): A protein that plays a crucial role in metabolic regulation and enhances fatty acid oxidation.

Depletion of Malonyl-CoA: As the product of the ACC enzyme, malonyl-CoA is not only a building block for new fatty acids but also a potent inhibitor of fatty acid oxidation. By reducing ACC activity, deoxyandrographolide lowers malonyl-CoA levels, which in turn relieves the inhibition on fatty acid transport into the mitochondria for oxidation. nih.gov

These dual actions—suppressing lipogenesis while enhancing fatty acid oxidation—highlight the robust capability of deoxyandrographolide to maintain lipid homeostasis. nih.gov

Hepatoprotective Mechanisms beyond Apoptosis (e.g., Oxidative Stress Reduction, AMPK Activation)

Deoxyandrographolide demonstrates significant hepatoprotective effects that extend beyond the direct modulation of apoptotic pathways. A primary mechanism is its capacity to mitigate oxidative stress, a key driver of liver damage in various pathologies. Research has shown that 14-deoxyandrographolide can protect the liver from ethanol-induced injury by reducing oxidative stress through a pathway dependent on constitutive nitric oxide synthase (cNOS). nih.gov This protective effect is linked to the compound's ability to activate adenylate cyclase-cAMP signaling, which in turn up-regulates cNOS. nih.gov

In animal models of steatohepatitis induced by a high-fat and high-cholesterol diet, a derivative, 14-deoxy-11,12-didehydroandrographolide (B31429) (deAND), has been observed to increase the liver's antioxidant capacity. This is achieved by enhancing the activity of crucial antioxidant enzymes such as glutathione (B108866) (GSH) peroxidase and GSH reductase. nih.gov Concurrently, deAND treatment reduces the levels of hepatic thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation and cellular damage. nih.gov These antioxidant effects are associated with the upregulation of Nrf2 (Nuclear factor erythroid 2-related factor 2) mRNA expression, a key regulator of the cellular antioxidant response. nih.gov

Furthermore, 14-deoxyandrographolide employs a sophisticated mechanism to desensitize hepatocytes to the pro-apoptotic signals of tumor necrosis factor-alpha (TNF-α). It down-regulates the formation of the death-inducing signaling complex (DISC) by inducing the release of the TNF receptor 1 (TNFRSF1A). researchgate.net This process is mediated by the NO/cGMP pathway, which enhances microsomal Ca-ATPase activity and increases calcium influx into the microsomal lumen, facilitating the release of the receptor. researchgate.net By reducing the number of cell surface receptors available to bind TNF-α, 14-deoxyandrographolide effectively diminishes the inflammatory and apoptotic signaling cascade initiated by this cytokine. researchgate.net While the compound's role in oxidative stress reduction is well-supported, direct evidence of its ability to activate AMP-activated protein kinase (AMPK) in hepatocytes is not extensively documented in the current scientific literature.

Cardiovascular Regulatory Mechanisms (e.g., Pathological Hypertrophy Attenuation, Glycolytic Pathway Regulation)

The specific molecular mechanisms through which deoxyandrographolide may attenuate pathological cardiac hypertrophy and regulate the cardiac glycolytic pathway are not extensively detailed in the available scientific literature. While studies on whole extracts of Andrographis paniculata or its primary constituent, andrographolide, have suggested potential cardioprotective roles, including the mitigation of cardiac hypertrophy through various signaling pathways like MAPK and Nrf2, direct evidence pinpointing the precise role and mechanism of deoxyandrographolide in these specific cardiovascular processes is limited. Research focusing specifically on deoxyandrographolide's influence on cardiac metabolic remodeling, such as the regulation of glycolytic enzymes in cardiomyocytes, is necessary to fully elucidate its cardiovascular effects.

Antimicrobial and Antiviral Mechanisms of Deoxyandrographolide

Viral Replication Interference (e.g., Protease Inhibition, Endosome Acidification)

Deoxyandrographolide has been identified as a potent inhibitor of viral replication, primarily through the targeting of essential viral enzymes. A key mechanism is the inhibition of viral proteases, which are crucial for processing viral polyproteins into functional units necessary for viral assembly and maturation.

Research has demonstrated that deoxyandrographolide (DAG) directly inhibits the 3C protease (3Cpro) of the Foot-and-Mouth Disease Virus (FMDV), a picornavirus. This inhibition disrupts the viral life cycle, which is critically dependent on 3Cpro activity. In vitro assays revealed that deoxyandrographolide inhibited FMDV 3Cpro with a half-maximal inhibitory concentration (IC50) of 25.58 ± 1.41 µM. The inhibitory effect on the virus itself within host cells (BHK-21) was measured with a half-maximal effective concentration (EC50) of 36.47 ± 0.07 µM.

Beyond direct protease inhibition, deoxyandrographolide and its derivatives interfere with other stages of viral replication. Against Herpes Simplex Virus-1 (HSV-1), deoxyandrographolide has been shown to inhibit the viral entry stage and suppress the production of new virus particles by interfering with the expression of early genes. Similarly, the derivative 14-deoxy-11,12-didehydroandrographolide effectively inhibits the replication of the H5N1 influenza A virus by reducing the production of viral nucleoprotein (NP) mRNA and related proteins, and by suppressing the nuclear export of viral ribonucleoprotein (vRNP) complexes. While protease inhibition is a confirmed mechanism, the role of deoxyandrographolide in altering endosome acidification as an antiviral strategy is not yet clearly established.

Bacterial Growth Inhibition

Deoxyandrographolide and its derivatives exhibit notable antibacterial activities through various mechanisms, including the disruption of bacterial growth and communication systems. One of its derivatives, 14-deoxy-11,12-didehydroandrographolide (DDAG), has been shown to effectively inhibit the formation of biofilms by Pseudomonas aeruginosa. This anti-biofilm activity is achieved by significantly reducing the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm, and by inhibiting the activity of exoproteases that contribute to bacterial virulence.

Studies have reported that 14-deoxyandrographolide possesses broad-spectrum antibacterial potential. nih.gov For instance, one study documented zones of inhibition ranging from 12-15 mm against various bacterial strains, indicating a direct inhibitory effect on bacterial growth. nih.gov Another derivative, 14-acetylandrographolide, has been observed to induce morphological changes in Bacillus subtilis, causing cell elongation, polar separation, and a loss of cytoplasmic contents, ultimately leading to bacterial cell death. This suggests that compounds in this family can disrupt bacterial cell division and integrity. While specific minimum inhibitory concentration (MIC) values for deoxyandrographolide are not consistently reported across a wide range of bacteria, the available data indicates its potential as a bacterial growth inhibitor.

Data Tables

Table 1: Antiviral Activity of Deoxyandrographolide and its Derivatives

Compound Virus Mechanism of Action Finding Reference
Deoxyandrographolide (DAG) Foot-and-Mouth Disease Virus (FMDV) 3C Protease Inhibition IC50: 25.58 ± 1.41 µM
Deoxyandrographolide (DAG) Herpes Simplex Virus-1 (HSV-1) Interference with early gene expression Suppression of viral production
14-deoxy-11,12-didehydroandrographolide (DAP) Influenza A Virus (H5N1) Inhibition of vRNP nuclear export Reduction of viral nucleoprotein mRNA

Table 2: Antibacterial Activity of Deoxyandrographolide and its Derivatives

Compound/Derivative Bacterial Species Mechanism of Action Finding Reference
14-Deoxyandrographolide Various Strains Bacterial Growth Inhibition Zone of Inhibition: 12-15 mm nih.gov
14-deoxy-11,12-didehydroandrographolide (DDAG) Pseudomonas aeruginosa Biofilm Inhibition Reduction of EPS and exoprotease activity
14-acetylandrographolide Bacillus subtilis Disruption of cell division and integrity Inducement of cell elongation and loss of cytoplasm

Advanced Methodologies in Deoxyandrographolide Academic Research

Cell-Based Assays and In Vitro Models for Efficacy and Mechanistic Studies

The initial stages of investigating the biological activities of deoxyandrographolide (B190950) heavily rely on cell-based assays and in vitro models. These methods provide a controlled environment to elucidate the compound's effects at a cellular and molecular level. nih.govnih.govpharmaron.com

Researchers utilize a variety of established cell lines, including both human cancer and normal cell lines, as well as rodent cancer cell lines. pharmaron.com For more clinically relevant findings, primary cells isolated from tissues, such as immune cells or microglia, and even advanced 3D models like organoids, are employed. pharmaron.com These models allow for the detailed analysis of cellular responses to deoxyandrographolide treatment. pharmaron.com

A range of functional assays are used to determine the compound's mechanism of action. These can include assessments of:

Cell viability and proliferation nih.gov

Apoptosis and other forms of cell death nih.gov

Cell signaling pathway modulation pharmaron.com

Protein expression and post-translational modifications pharmaron.com

Gene expression analysis pharmaron.com

High-throughput screening (HTS) is often combined with these cell-based assays to efficiently test a large number of conditions or compound concentrations. nih.gov Advanced imaging techniques, such as high-content imaging, provide detailed, data-rich insights into the cellular effects of deoxyandrographolide. pharmaron.com

Table 1: Examples of In Vitro Models and Assays in Deoxyandrographolide Research

Model/Assay TypeDescriptionKey Readouts
Monolayer Cell Culture The simplest 2D model where cells are grown on a flat surface. nih.govCell viability, proliferation, cytotoxicity. nih.govnih.gov
3D Spheroids/Organoids More complex models that better mimic the in vivo environment. nih.govpharmaron.comDrug penetration, cell-cell interactions, tissue-like responses. nih.gov
Reporter Gene Assays Utilizes genetically modified cells to report on the activation of specific signaling pathways. nih.govLuminescence or fluorescence indicating pathway activity.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantifies the amount of a specific protein (e.g., cytokines). pharmaron.combioduro.comProtein concentration. pharmaron.combioduro.com
Western Blotting Detects and quantifies specific proteins in a sample. bioduro.comProtein expression levels. bioduro.com
Flow Cytometry Analyzes the physical and chemical characteristics of single cells.Cell cycle distribution, apoptosis markers, cell surface protein expression. nih.gov

Non-Human In Vivo Models for Preclinical Biological Evaluation

Animal models are selected to replicate specific human diseases or conditions. youtube.com These can be generated through genetic modifications, dietary changes, or the induction of a particular pathology. youtube.com The choice of animal model, which can range from rodents to larger animals like canines and primates, depends on the specific research question. bioagilytix.com

Key aspects evaluated in these preclinical in vivo studies include:

Efficacy: Assessing whether the compound produces the desired therapeutic effect in the disease model. youtube.com

Pharmacokinetics (PK): Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its bioavailability and how it is processed by the body. bioagilytix.com

Pharmacodynamics (PD): Examining the relationship between drug concentration and its observed effect.

These studies provide essential data that bridge the gap between initial laboratory research and potential clinical applications. bioagilytix.com

Systems Biology Approaches in Deoxyandrographolide Research

Systems biology offers a holistic approach to understanding the complex biological interactions affected by deoxyandrographolide. nih.govfrontiersin.org Instead of focusing on a single target or pathway, it aims to integrate data from multiple levels of biological organization to create a comprehensive picture of the compound's effects. frontiersin.orgdrugtargetreview.com This approach is particularly valuable for deciphering the mechanisms of action of natural products, which often exhibit polypharmacology (acting on multiple targets). nih.gov

Network Pharmacology for Molecular Target Identification

Network pharmacology is a key component of systems biology that is used to predict and analyze the molecular targets of drugs. ijper.org It constructs and analyzes networks of interactions between drugs, targets, and diseases. frontiersin.org

For deoxyandrographolide, network pharmacology approaches typically involve:

Identifying potential targets: This is done by searching various databases that link chemical structures to protein targets. frontiersin.org

Constructing a protein-protein interaction (PPI) network: This network illustrates the complex relationships between the potential targets. nih.govfrontiersin.org

Analyzing the network: Bioinformatic tools are used to identify key proteins (hub genes) and signaling pathways that are most likely to be modulated by the compound. nih.govfrontiersin.org

This approach has been used to explore the potential mechanisms of andrographolide (B1667393) and its derivatives in various contexts, including inflammation and viral infections. ijper.orgnih.gov

Omics Technologies in Mechanistic Elucidation (e.g., Proteomics, Metabolomics)

Omics technologies provide a global view of the molecular changes within a biological system in response to deoxyandrographolide. youtube.comyoutube.com These high-throughput methods generate vast amounts of data that can be used to understand the compound's mechanism of action in an unbiased manner. nih.gov

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.com Mass spectrometry is a key technology in proteomics, allowing for the identification and quantification of thousands of proteins simultaneously. drugtargetreview.comyoutube.com

Metabolomics: This is the comprehensive analysis of small molecules (metabolites) within a cell, tissue, or organism. mdpi.comnih.gov By profiling the metabolome, researchers can gain insights into the metabolic state and how it is altered by deoxyandrographolide. youtube.comyoutube.com

Integrating data from proteomics and metabolomics with other omics data (like genomics and transcriptomics) provides a powerful, multi-layered understanding of the biological effects of deoxyandrographolide. mdpi.comnih.gov

Bioinformatic and Chemoinformatic Tools for Deoxyandrographolide Drug Discovery

Bioinformatic and chemoinformatic tools are indispensable in modern drug discovery, enabling the efficient analysis of large datasets and the prediction of molecular interactions. wiley.commdpi.com These computational approaches accelerate the process of identifying and optimizing potential drug candidates. nih.gov

Virtual Screening and Ligand-Protein Interaction Prediction

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific protein target. nih.govstanford.edu This method significantly reduces the number of compounds that need to be tested experimentally. nih.gov

The process typically involves:

Defining the target protein structure: This can be an experimentally determined structure or a computationally generated homology model. nih.gov

Docking: Candidate ligands are computationally fitted into the binding site of the target protein. nih.govstanford.edu

Scoring: The binding poses are evaluated and ranked based on their predicted binding affinity. nih.gov

Advanced methods, including deep learning and physics-informed graph neural networks, are being developed to improve the accuracy of binding affinity scoring and virtual screening. rsc.org These tools are crucial for predicting the interactions between deoxyandrographolide and its potential protein targets, thereby guiding further experimental validation. nih.govresearchgate.net

Future Directions and Research Gaps in Deoxyandrographolide Studies

Exploration of Novel Therapeutic Applications

The established anti-inflammatory, antioxidant, and immunomodulatory properties of deoxyandrographolide (B190950) provide a strong foundation for exploring new therapeutic uses. ontosight.ai Future research should aim to broaden the scope of its potential applications beyond the currently investigated areas.

Initial studies have highlighted its potential in managing conditions such as viral infections, cancer, and autoimmune disorders. ontosight.ai For instance, deoxyandrographolide has been shown to inhibit the replication of certain viruses and display cytotoxic effects against various cancer cell lines. ontosight.ainih.gov Its immunomodulatory and anti-atherosclerotic properties further suggest its potential in cardiovascular diseases. nih.gov Recent research has also pointed towards its anti-aging effects by restraining biomarkers like p16, p21, γH2A.X, and p53. nih.gov

A significant area for future exploration is its neuroprotective potential. While its parent compound, andrographolide (B1667393), has been investigated for neuroprotective effects, dedicated studies on deoxyandrographolide in this context are limited. targetmol.com Investigating its ability to potentiate nerve growth factor (NGF)-induced neurite outgrowth could open new doors for treating neurodegenerative diseases. targetmol.com

Furthermore, its role in metabolic disorders warrants deeper investigation. While andrographolide has shown promise in this area, the specific effects of deoxyandrographolide on metabolic pathways are less understood. nih.gov Given the intricate link between inflammation, oxidative stress, and metabolic diseases, deoxyandrographolide's established properties make it a compelling candidate for further study in conditions like diabetes and dyslipidemia. nih.gov

Advanced Mechanistic Characterization at the Molecular Level

A comprehensive understanding of the molecular mechanisms underpinning the biological activities of deoxyandrographolide is crucial for its development as a therapeutic agent. While some pathways have been identified, a more detailed molecular characterization is needed.

Deoxyandrographolide is known to desensitize hepatocytes to TNF-α-mediated apoptosis by inducing the release of TNFRSF1A through a calcium-dependent mechanism involving the NO/cGMP pathway. medchemexpress.comnih.gov It also suppresses the production of pro-inflammatory mediators like TNF-α and IL-6. targetmol.com However, the precise molecular targets and the downstream signaling cascades are not fully elucidated.

Future research should focus on identifying the direct binding partners of deoxyandrographolide. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling can be employed to pinpoint its molecular targets. Unraveling these interactions will provide a clearer picture of how it exerts its effects.

Moreover, the impact of deoxyandrographolide on key signaling pathways needs more in-depth investigation. While its influence on pathways like NF-κB, MAPK, and JAK/STAT has been suggested, often in the context of its parent compound andrographolide, specific studies on deoxyandrographolide are required. nih.govmdpi.comnih.gov For example, network pharmacology analysis has predicted its modulation of several immune-related signaling pathways, including chemokine signaling, Rap1 signaling, and HIF-1 signaling, which now require experimental validation. nih.govuea.ac.ukrsc.org

Development of Improved Analogues with Enhanced Efficacy and Selectivity

While deoxyandrographolide possesses promising biological activities, the development of synthetic analogues offers the potential for enhanced efficacy, improved selectivity, and better pharmacokinetic properties. researchgate.netnih.gov Structure-activity relationship (SAR) studies are fundamental to this endeavor.

Researchers have already begun synthesizing and evaluating deoxyandrographolide analogues. For instance, modifications at the C-12 and C-19 positions have been shown to influence cytotoxic activity against cancer cells. buu.ac.thnih.gov The introduction of silyl (B83357) ether or triphenylmethyl ether groups at C-19, for example, led to increased cytotoxicity. buu.ac.th Similarly, the synthesis of 12-amino-andrographolide analogues has yielded compounds with potent activity against various cancer cell lines. nih.gov

Future efforts should systematically explore modifications at different positions of the deoxyandrographolide scaffold. This includes the synthesis of a diverse library of derivatives with variations in functional groups, stereochemistry, and lipophilicity. scilit.com For example, creating ester derivatives or introducing heterocyclic moieties could lead to compounds with novel biological profiles. nih.govresearchgate.net

The following table summarizes some of the key findings from SAR studies on deoxyandrographolide analogues:

Analogue TypeModificationObserved EffectReference
C-19 Analogues Silylether or triphenylmethyl ether groupIncreased cytotoxicity against cancer cells. buu.ac.th
Epoxy Analogues Epoxidation at C-8,17Potent cytotoxicity against cholangiocarcinoma cell lines. buu.ac.th
12-Hydroxy Analogues Various substitutionsSome analogues showed significantly greater cytotoxicity than the parent compound. buu.ac.th
12-Amino Analogues Introduction of amino group at C-12Potent cytotoxic activity against several cancer cell lines. nih.gov
7-Acetoxy-12-amino Analogues Acetoxy at C-7 and amino at C-12Significant cytotoxicity against MCF-7 breast cancer cells. nih.gov

These analogues should be screened against a wide range of biological targets to identify those with superior potency and selectivity. Promising candidates can then be subjected to further preclinical development.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of deoxyandrographolide, future research should embrace a systems biology approach, integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics.

RNA sequencing has already provided insights into the gene expression changes induced by deoxyandrographolide, revealing the downregulation of senescence-associated secretory phenotype (SASP) factors and the modulation of pathways like the p53 and IL-6/JAK/STAT3 signaling pathways. nih.gov Network pharmacology studies have also predicted the protein targets and modulated pathways of deoxyandrographolide and its derivatives. nih.govuea.ac.ukrsc.org These studies predicted the regulation of numerous proteins involved in immune responses and signaling cascades. nih.govuea.ac.uk

Future studies should aim to combine these different omics datasets to construct comprehensive models of deoxyandrographolide's mechanism of action. For example, integrating transcriptomic and proteomic data can reveal post-transcriptional regulatory mechanisms. Similarly, combining metabolomic data with other omics data can link cellular signaling events to metabolic reprogramming.

This integrated approach will not only provide a deeper understanding of the compound's biological effects but also aid in the identification of novel biomarkers for its activity and the prediction of its therapeutic efficacy in different disease contexts. nih.gov

Q & A

Q. What are the common methodologies for isolating deoxyandrographolide from plant sources, and how do they compare in efficiency?

Deoxyandrographolide is typically isolated using liquid-liquid fractionation (LLF) or chromatographic techniques. The LLF method is cost-effective and time-efficient, employing solvents like dichloromethane-methanol mixtures for extraction, followed by recrystallization . Chromatographic methods, such as silica gel column chromatography (eluted with chloroform-methanol gradients) or preparative thin-layer chromatography (PTLC), offer higher purity but require specialized equipment . For preliminary studies, LLF is recommended due to its simplicity, while chromatography is preferable for high-purity yields.

Q. How can researchers verify the purity and structural identity of AldrichCPR compounds like deoxyandrographolide?

AldrichCPR compounds are provided without analytical data, so researchers must perform orthogonal validation:

  • Purity : Use HPLC with UV/Vis or mass spectrometry (MS) detection, referencing solvent systems like acetonitrile-water gradients.
  • Structural Confirmation : Employ NMR (¹H/¹³C) for stereochemical analysis and FT-IR to identify functional groups (e.g., lactone rings in deoxyandrographolide) .
  • Cross-validate with commercial standards or published spectral data .

Q. What experimental design considerations are critical for cytotoxicity assays involving deoxyandrographolide?

Key factors include:

  • Cell Line Selection : Use relevant models (e.g., 3T3-L1 pre-adipocytes for metabolic studies) .
  • Dose Range : Determine LC50 values via serial dilution (e.g., 10–50 µg/mL) and include positive controls (e.g., doxorubicin).
  • Endpoint Metrics : Measure apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for AldrichCPR compounds with limited analytical documentation?

  • Reproducibility Checks : Replicate assays across independent labs using identical protocols (e.g., cell culture conditions, solvent controls).
  • Batch-to-Batch Variability : Source multiple lots of the compound and compare bioactivity profiles .
  • Third-Party Validation : Collaborate with core facilities for independent LC-MS/NMR analysis .

Q. What strategies enhance the bioavailability of deoxyandrographolide in in vivo studies?

  • Prodrug Design : Modify hydroxyl groups with acetyl or glycosyl moieties to improve solubility .
  • Nanoformulations : Use liposomal encapsulation or PLGA nanoparticles to increase plasma half-life .
  • Pharmacokinetic Profiling : Monitor metabolite formation via LC-MS/MS after intravenous vs. oral administration .

Q. How can computational tools aid in structure-activity relationship (SAR) studies of deoxyandrographolide derivatives?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like NF-κB or COX-2, leveraging SMILES strings and 3D structure files .
  • QSAR Modeling : Train models on cytotoxicity data (e.g., LC50 values) to identify critical substituents (e.g., hydrophobic groups in the diterpene backbone) .
  • Dynamic Simulations : Perform MD simulations (GROMACS) to assess conformational stability in aqueous vs. lipid bilayers .

Q. What advanced analytical techniques are suitable for characterizing degradation products of AldrichCPR compounds?

  • High-Resolution MS (HRMS) : Identify degradation fragments with ppm-level accuracy (e.g., oxidation products of deoxyandrographolide) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemical changes during storage .
  • Forced Degradation Studies : Expose compounds to heat, light, or acidic/basic conditions and track degradation pathways via UPLC-PDA .

Methodological Guidelines

Q. How should researchers address the lack of regulatory-grade data for AldrichCPR compounds in preclinical studies?

  • Quality Control Protocols : Establish in-house SOPs for compound handling (e.g., storage at -20°C under argon) .
  • Documentation : Maintain detailed logs of synthesis/purification steps, including solvent residues detected via GC-MS .
  • Ethical Reporting : Disclose all analytical limitations in publications to avoid overinterpretation of results .

Q. What mechanistic studies are recommended to elucidate the anti-inflammatory pathways of deoxyandrographolide?

  • Transcriptomics : Perform RNA-seq on treated macrophages to identify differentially expressed genes (e.g., TNF-α, IL-6) .
  • Western Blotting : Quantify protein levels of phosphorylated NF-κB or MAPK pathways .
  • Metabolomics : Use LC-HRMS to track changes in arachidonic acid or prostaglandin metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.